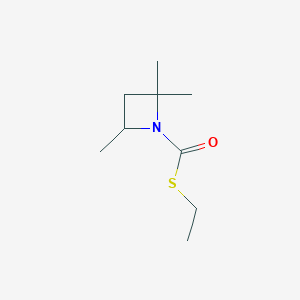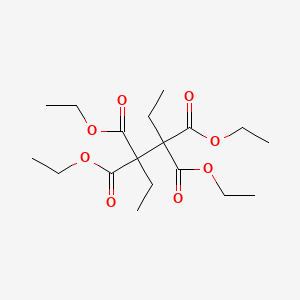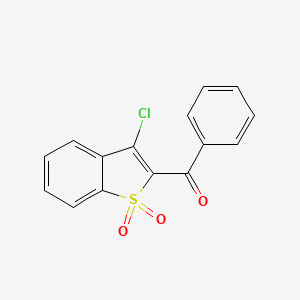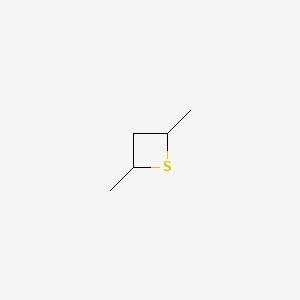
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines This compound is characterized by a fused benzene and thiadiazepine ring system, with additional hexyl and propyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, which is obtained through the intramolecular cyclization of 2-(2-amino-5-chloro-benzenesulphonamido) propanoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound.
Applications De Recherche Scientifique
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as a KATP channel activator, modulating potassium ion flow across cell membranes . This activity is crucial for its antihypertensive and antidiabetic effects. Additionally, its antimicrobial and antiviral properties are attributed to its ability to disrupt cellular processes in pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in substituents and specific activities.
1,2,5-Benzothiadiazepine: Another related compound with variations in ring structure and substituents.
Uniqueness
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a KATP channel activator and its broad spectrum of biological activities set it apart from other similar compounds .
Propriétés
Numéro CAS |
47190-13-6 |
|---|---|
Formule moléculaire |
C17H26N2O2S |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2-hexyl-3-propyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C17H26N2O2S/c1-3-5-6-9-13-19-17(10-4-2)18-14-15-11-7-8-12-16(15)22(19,20)21/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
Clé InChI |
IYOZOHYFOWDIPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=NCC2=CC=CC=C2S1(=O)=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


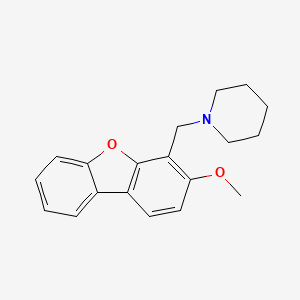
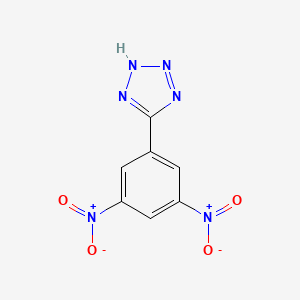
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
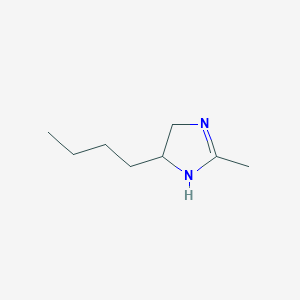
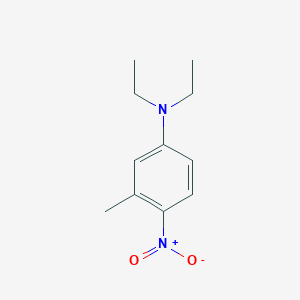


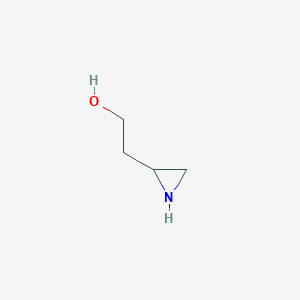
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
